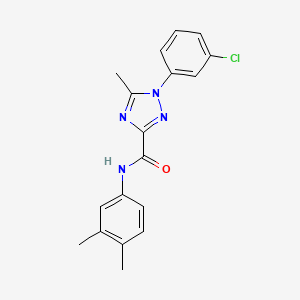
N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzotriazine Core: Starting from an appropriate aromatic precursor, the benzotriazine core can be synthesized through cyclization reactions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides under basic conditions.
Attachment of the Pyrrole Moiety: The pyrrole group can be attached through a coupling reaction, such as a Suzuki or Heck coupling.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker through amidation reactions using appropriate amine and acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound might be investigated for its potential as a bioactive molecule. Benzotriazine derivatives are known for their antimicrobial, antiviral, and anticancer properties, making them valuable in drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific biological targets might make it a candidate for the treatment of various diseases, including infections and cancers.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide would depend on its specific interactions with molecular targets. These might include:
Enzyme Inhibition: The compound could inhibit specific enzymes, thereby affecting metabolic pathways.
Receptor Binding: It might bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)butanamide
- N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)pentanamide
Uniqueness
Compared to similar compounds, N-(3-isopropyl-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl)-3-(1H-pyrrol-1-yl)propanamide might exhibit unique properties due to the specific arrangement of its functional groups
Propriétés
Formule moléculaire |
C17H19N5O2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-(4-oxo-3-propan-2-yl-1,2,3-benzotriazin-6-yl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C17H19N5O2/c1-12(2)22-17(24)14-11-13(5-6-15(14)19-20-22)18-16(23)7-10-21-8-3-4-9-21/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,18,23) |
Clé InChI |
OQSWFCVKVUOGGJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=O)C2=C(C=CC(=C2)NC(=O)CCN3C=CC=C3)N=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


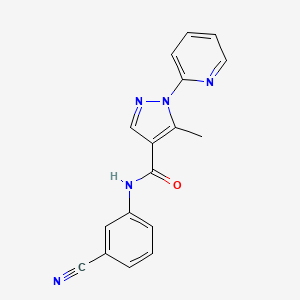
![N-{[4-(1-cyanocyclopentyl)phenyl]carbamothioyl}butanamide](/img/structure/B13365313.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(2-methoxy-5-methylphenyl)-5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B13365314.png)
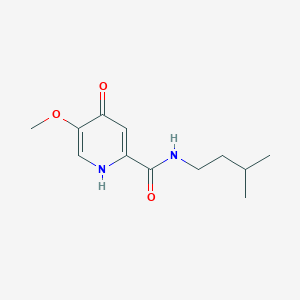
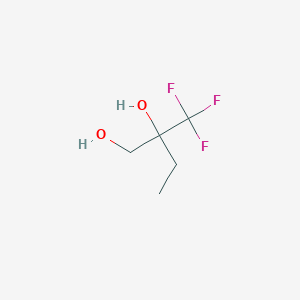

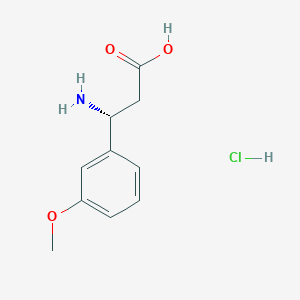
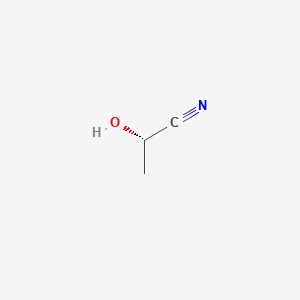
![1-[4-(difluoromethoxy)phenyl]-N-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365351.png)
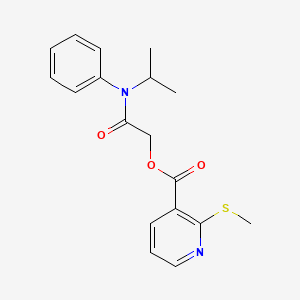
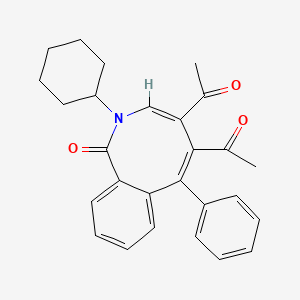
![5-Methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbonitrile](/img/structure/B13365365.png)
![3-[(Propylsulfanyl)methyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365369.png)
